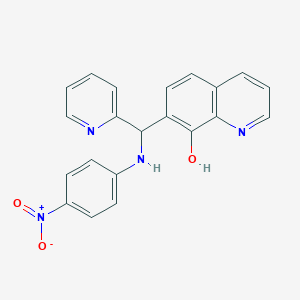
7-(((4-Nitrophenyl)amino)(pyridin-2-yl)methyl)quinolin-8-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(((4-Nitrophenyl)amino)(pyridin-2-yl)methyl)quinolin-8-ol, also known as NPAQ, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the quinoline family and has a unique structure that makes it a promising candidate for various research purposes. In
作用機序
Target of action
Quinolones are a type of antibiotic that work by inhibiting the DNA gyrase and topoisomerase IV enzymes, which are necessary for bacterial DNA replication . Nitrophenyl compounds are often used as substrates in enzyme assays, but their specific targets can vary widely depending on the structure of the compound .
Mode of action
Quinolones bind to the DNA gyrase and topoisomerase IV enzymes, preventing them from unwinding and replicating the bacterial DNA, which leads to cell death . The mode of action of nitrophenyl compounds can vary, but many of them work by being metabolized by their target enzyme into products that can be easily detected .
Biochemical pathways
Quinolones generally affect the dna replication pathway in bacteria, while the pathways affected by nitrophenyl compounds can vary widely .
Pharmacokinetics
Many quinolones are well absorbed after oral administration, widely distributed in body tissues, metabolized in the liver, and excreted in the urine and feces .
Result of action
The action of quinolones generally results in the death of bacterial cells .
実験室実験の利点と制限
One of the main advantages of 7-(((4-Nitrophenyl)amino)(pyridin-2-yl)methyl)quinolin-8-ol is its unique structure, which makes it a promising candidate for various research applications. This compound-based fluorescent probes have high sensitivity and selectivity for metal ions, which makes them useful for imaging and monitoring metal ion levels in biological systems. However, the synthesis of this compound can be challenging, and the compound can be unstable under certain conditions. The toxicity and side effects of this compound on normal cells and tissues are also not well understood, which can limit its potential applications.
将来の方向性
There are several future directions for the research on 7-(((4-Nitrophenyl)amino)(pyridin-2-yl)methyl)quinolin-8-ol. One area of focus is the development of this compound-based fluorescent probes for imaging and monitoring metal ions in living cells and tissues. This can provide insights into the role of metal ions in various physiological and pathological processes. Another area of research is the development of this compound-based anticancer agents that can selectively target cancer cells while sparing normal cells. This can lead to the development of more effective and less toxic cancer therapies. Additionally, the potential applications of this compound in other research fields such as materials science and catalysis should be explored. Overall, the unique structure and properties of this compound make it a promising candidate for various scientific research applications.
合成法
The synthesis of 7-(((4-Nitrophenyl)amino)(pyridin-2-yl)methyl)quinolin-8-ol involves the reaction of 8-hydroxyquinoline with 2-pyridylmethylamine and 4-nitroaniline. The reaction is carried out in the presence of a suitable catalyst and solvent. The resulting product is then purified using various techniques such as column chromatography and recrystallization. The purity and yield of this compound can be optimized by adjusting the reaction conditions and purification methods.
科学的研究の応用
7-(((4-Nitrophenyl)amino)(pyridin-2-yl)methyl)quinolin-8-ol has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. One of the main areas of research is the development of this compound-based fluorescent probes for the detection of metal ions such as zinc and copper. These probes can be used for imaging and monitoring the levels of metal ions in biological systems. This compound has also been studied for its potential as an anticancer agent and as a modulator of protein-protein interactions.
特性
IUPAC Name |
7-[(4-nitroanilino)-pyridin-2-ylmethyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O3/c26-21-17(11-6-14-4-3-13-23-19(14)21)20(18-5-1-2-12-22-18)24-15-7-9-16(10-8-15)25(27)28/h1-13,20,24,26H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSXWEUVCNUZFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

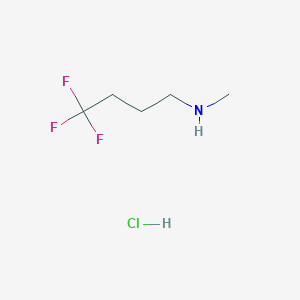
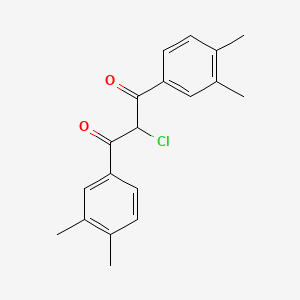
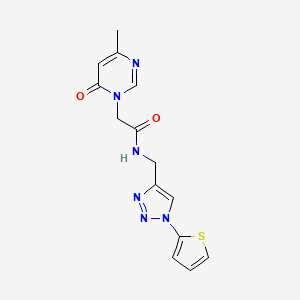

![4-(2-Fluoropyridine-4-carbonyl)-4-azatricyclo[4.3.1.1^{3,8}]undecane](/img/structure/B2623431.png)
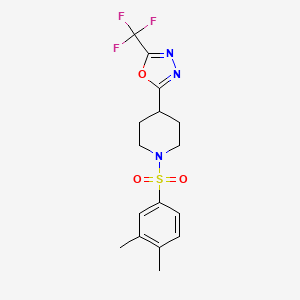


![N-(3-chlorophenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2623435.png)

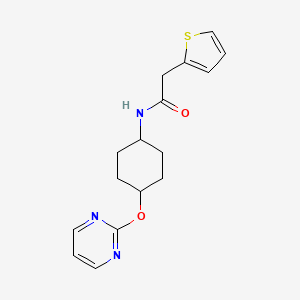
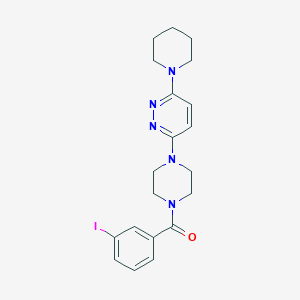
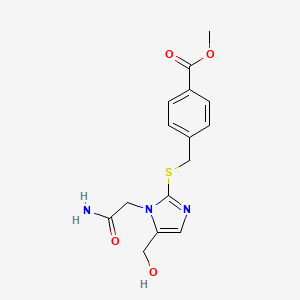
![2-{(E)-[(4-chloro-2-methoxy-5-methylphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2623445.png)